molecular formula C16H20ClN5O B4386861 2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-cycloheptylacetamide

2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-cycloheptylacetamide

Cat. No.: B4386861
M. Wt: 333.81 g/mol
InChI Key: OVMWWERKBIYFIB-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-cycloheptylacetamide is a synthetic organic compound that features a tetrazole ring substituted with a 4-chlorophenyl group and an acetamide moiety attached to a cycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-cycloheptylacetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenyl azide with an appropriate nitrile under acidic conditions. This reaction often uses solvents like dichloromethane and catalysts such as triethylamine.

    Acetamide Formation: The acetamide moiety is introduced by reacting the tetrazole intermediate with cycloheptylamine in the presence of acetic anhydride. This step requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-cycloheptylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the tetrazole ring or the acetamide group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Reduced acetamide or tetrazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-cycloheptylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-cycloheptylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological ligands, allowing the compound to bind to active sites and inhibit enzyme activity or modulate receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenyl azide: Shares the chlorophenyl group but lacks the tetrazole and acetamide moieties.

    Cycloheptylamine: Contains the cycloheptyl group but lacks the tetrazole and chlorophenyl components.

    Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.

Uniqueness

2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-cycloheptylacetamide is unique due to its combination of a tetrazole ring, a chlorophenyl group, and a cycloheptyl acetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O/c17-13-9-7-12(8-10-13)16-19-21-22(20-16)11-15(23)18-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMWWERKBIYFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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